Ethyl 3,4,5,6,7,8-hexahydro-4,4-dimethyl-2-oxo-2H-1-benzopyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4,5,6,7,8-hexahydro-4,4-dimethyl-2-oxo-2H-1-benzopyran-3-carboxylate is a chemical compound with a complex structure that includes a benzopyran ring system
Preparation Methods
The synthesis of Ethyl 3,4,5,6,7,8-hexahydro-4,4-dimethyl-2-oxo-2H-1-benzopyran-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Ethyl 3,4,5,6,7,8-hexahydro-4,4-dimethyl-2-oxo-2H-1-benzopyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3,4,5,6,7,8-hexahydro-4,4-dimethyl-2-oxo-2H-1-benzopyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of certain polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 3,4,5,6,7,8-hexahydro-4,4-dimethyl-2-oxo-2H-1-benzopyran-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl 3,4,5,6,7,8-hexahydro-4,4-dimethyl-2-oxo-2H-1-benzopyran-3-carboxylate can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share a similar ring structure but differ in their functional groups and overall reactivity.
Cyclopenta[g]-2-benzopyran derivatives: These compounds have a similar core structure but may have different substituents that affect their chemical and biological properties.
2-Naphthalenemethanol derivatives: These compounds also share structural similarities but have different functional groups that influence their reactivity and applications.
Properties
CAS No. |
94349-45-8 |
---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 4,4-dimethyl-2-oxo-5,6,7,8-tetrahydro-3H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H20O4/c1-4-17-12(15)11-13(16)18-10-8-6-5-7-9(10)14(11,2)3/h11H,4-8H2,1-3H3 |
InChI Key |
AVEWKITZFFDLLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)OC2=C(C1(C)C)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.